molecular formula C28H29ClN6O5+ B12351418 CID 156588648

CID 156588648

Cat. No.: B12351418
M. Wt: 565.0 g/mol
InChI Key: VAOORWQRURJBNP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588648” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 156588648 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156588648 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects, while in industry, it might be used in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of CID 156588648 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CID 156588648 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups.

Properties

Molecular Formula

C28H29ClN6O5+

Molecular Weight

565.0 g/mol

InChI

InChI=1S/C28H28ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,21H,3-4,9-10,14-15H2,1-2H3,(H-,31,32,36,38)/p+1

InChI Key

VAOORWQRURJBNP-UHFFFAOYSA-O

Canonical SMILES

CC(C)[N+]1=C2C=CC(=CC2C(=O)N(C1=O)CC3CC3)NC(=O)N4CCO[C](C4)C(=O)NC5=CC(=C(C=C5)C#N)Cl

Origin of Product

United States

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